molecular formula C7H5Cl2NO B6151321 2,6-dichloro-5-methylpyridine-3-carbaldehyde CAS No. 2386302-31-2

2,6-dichloro-5-methylpyridine-3-carbaldehyde

Cat. No.: B6151321
CAS No.: 2386302-31-2
M. Wt: 190.02 g/mol
InChI Key: YLIKBMRDEOSSMN-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-methylpyridine-3-carbaldehyde is a chemical compound with the molecular formula C7H5Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring, along with an aldehyde functional group. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-5-methylpyridine-3-carbaldehyde typically involves the chlorination of 5-methylpyridine-3-carbaldehyde. The reaction is carried out using chlorine gas in the presence of a suitable solvent and catalyst under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where chlorine atoms replace hydrogen atoms on the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2,6-Dichloro-5-methylpyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyestuffs

Properties

CAS No.

2386302-31-2

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

2,6-dichloro-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-5(3-11)7(9)10-6(4)8/h2-3H,1H3

InChI Key

YLIKBMRDEOSSMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)Cl)C=O

Purity

95

Origin of Product

United States

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